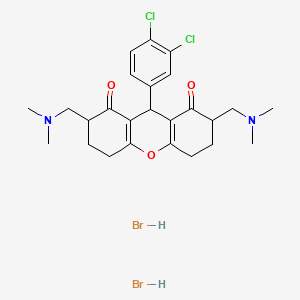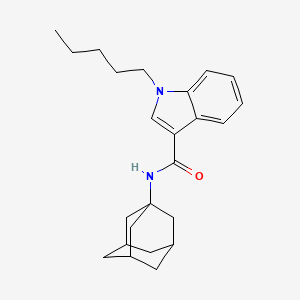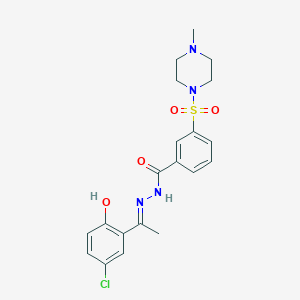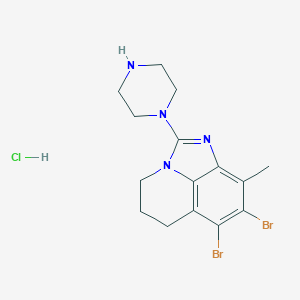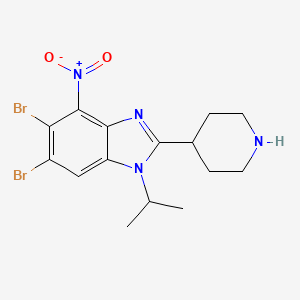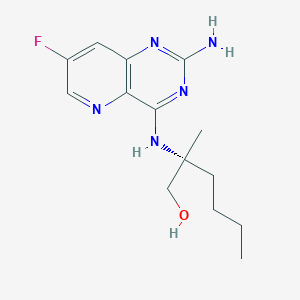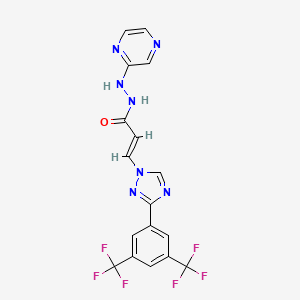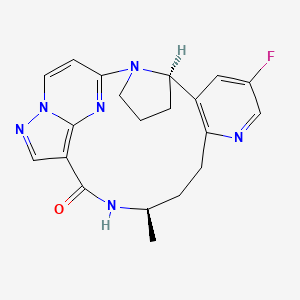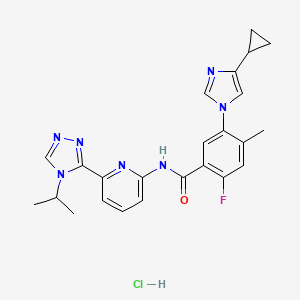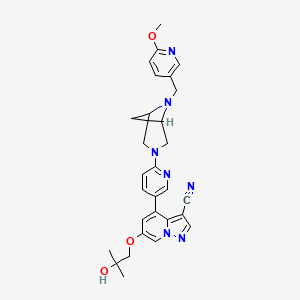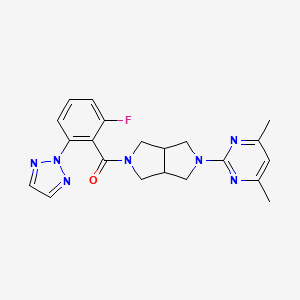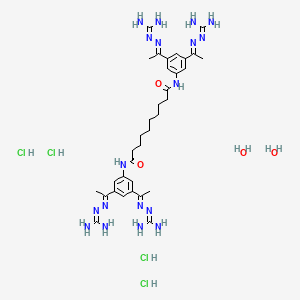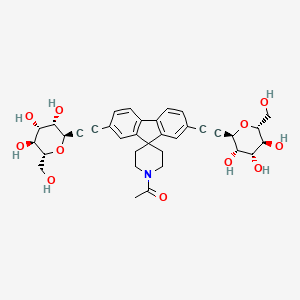
Sibofimloc
Vue d'ensemble
Description
Sibofimloc, also known as VRT-1353385 and Antibiotic-202, is an Escherichia coli fimbrial (FimH) adhesin inhibitor . It is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker designed to treat the underlying cause of Crohn’s disease (CD) and maintain patients in a non-inflammatory disease state .
Applications De Recherche Scientifique
Traitement de la maladie de Crohn
Sibofimloc est en cours de développement comme une option de traitement potentiellement nouvelle et importante pour la maladie de Crohn {svg_1}. Il s’agit d’un bloquant de FimH à petite molécule, de première classe, administré par voie orale et restreint à l’intestin, conçu pour traiter la cause sous-jacente de la maladie de Crohn et maintenir les patients dans un état de maladie non inflammatoire {svg_2}.
Mécanisme d’action
Le mécanisme d’action de this compound implique le blocage de l’adhésion des bactéries surexprimant FimH à la paroi intestinale {svg_3}. Cela désarme efficacement ces bactéries virulentes sans les tuer, ce qui représente une stratégie hautement sélective pour supprimer le déclencheur potentiellement critique de l’inflammation intestinale chez les patients atteints de la maladie de Crohn sans perturber la composition globale du microbiote intestinal {svg_4}.
Liaison et agrégation des bactéries exprimant FimH
Il a été démontré que this compound se lie sélectivement et agrège les bactéries exprimant FimH dans 65 à 85 % des biopsies iléales de patients atteints de la maladie de Crohn {svg_5}. Cette agrégation des bactéries à this compound a entraîné une forte diminution de l’inflammation et une amélioration générale de l’intégrité de l’intestin {svg_6}.
Préservation de l’intégrité des tissus intestinaux
Lorsqu’il est utilisé à des doses thérapeutiquement pertinentes, this compound a préservé l’intégrité normale des tissus intestinaux {svg_7}. C’est un aspect important de son potentiel thérapeutique, car il suggère que le médicament peut être utilisé pour gérer la maladie de Crohn sans causer de dommages aux tissus intestinaux.
Ciblage du microbiome intestinal
Le mécanisme d’action innovant de this compound cible le facteur de virulence FimH exprimé sur les bactéries intestinales pathogènes de la famille des Enterobacteriaceae {svg_8}. Cette cible a été validée par l’application des technologies uniques et exclusives d’Enterome {svg_9}.
Étude pharmacocinétique et de sécurité
Une étude a été menée pour déterminer les profils pharmacocinétique et de sécurité de this compound après 13 jours d’administration orale de 1 500 mg deux fois par jour chez des patients atteints de la maladie de Crohn {svg_10}. L’étude a révélé que this compound était bien toléré et présentait une exposition plasmatique légèrement plus élevée et une variabilité interindividuelle par rapport à ce qui a été observé précédemment chez des sujets sains {svg_11}.
Mécanisme D'action
Target of Action
Sibofimloc, also known as TAK-018, is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker . The primary target of this compound is the virulence factor FimH, which is expressed on pathogenic gut bacteria from the Enterobacteriaceae family . This target has been validated by the application of Enterome’s unique and proprietary technologies .
Mode of Action
This compound works by blocking the adhesion of overabundant FimH-expressing bacteria to the gut wall . This effectively disarms these virulent bacteria without killing them . It acts by inhibiting FimH-mediated inflammation induced by the interaction of pathogenic pro-inflammatory bacteria expressing FimH to human TLR4 receptors in the gut wall, thereby reducing the production of inflammatory cytokines including TNF alpha .
Biochemical Pathways
The mechanism of action of this compound represents a highly selective strategy to suppress the potentially critical trigger of intestinal inflammation in Crohn’s disease (CD) patients without disturbing the overall composition of the gut microbiota . The biochemical pathway involves the interaction of FimH-expressing bacteria with TLR4 receptors, leading to inflammation .
Pharmacokinetics
This compound is well-tolerated and shows little systemic absorption . In a previous study, this compound up to 1500 mg twice daily was well tolerated when administered to healthy subjects over a 14-day period . Pharmacokinetic results indicated that this compound was detectable in plasma at a very low level .
Result of Action
This compound was shown to selectively bind and aggregate FimH-expressing bacteria in 65%-85% of ileal biopsies from CD patients . Aggregation of bacteria to this compound led to a strong decrease in inflammation and a general improvement of gut integrity . Furthermore, when used at therapeutically relevant doses, this compound preserved normal gut tissue integrity .
Action Environment
The action of this compound is influenced by the gut microbiome. Current therapies for the treatment of Crohn’s disease target the patient’s immune system, but there still remains a significant unmet medical need to develop new therapies targeting novel pathways including the gut microbiome . The published research on this compound shows a very promising finding that it exerts its local anti-inflammatory action by blocking pathogenic bacteria without disrupting the commensal gut microbiome .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sibofimloc plays a crucial role in biochemical reactions by blocking the FimH adhesin. FimH is a protein found on the surface of certain bacteria, including Escherichia coli. By binding to FimH, this compound prevents the bacteria from adhering to epithelial cells in the gut. This interaction reduces the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, interleukin-8, tumor necrosis factor-α, and interferon-γ .
Cellular Effects
This compound influences various types of cells and cellular processes. In epithelial cells of the gastrointestinal tract, it reduces the binding of invasive Escherichia coli, thereby decreasing inflammation. This reduction in bacterial adhesion leads to lower levels of pro-inflammatory cytokines and improved gut barrier function. Additionally, this compound has been shown to decrease fecal calprotectin levels, indicating reduced inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to the FimH adhesin on the surface of bacteria. This binding prevents the bacteria from attaching to epithelial glycoproteins, thereby inhibiting the release of pro-inflammatory cytokines. The compound’s gut-restricted nature ensures minimal systemic absorption, which reduces the risk of systemic side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the compound is stable and maintains its efficacy over a 13-day period when administered at a dosage of 1500 mg twice daily. The reduction in inflammatory biomarkers and improvement in gut integrity were sustained throughout the study period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively reduces inflammation without causing significant adverse effects. At higher dosages, there may be an increased risk of adverse effects, although specific toxic effects have not been extensively reported. The optimal dosage for achieving therapeutic effects while minimizing side effects is around 1500 mg twice daily .
Metabolic Pathways
This compound is involved in metabolic pathways related to the gut microbiome. By blocking FimH, it alters the interaction between bacteria and the host’s epithelial cells. This alteration can affect metabolic flux and metabolite levels, leading to changes in the gut environment. The compound’s gut-restricted nature ensures that its effects are localized to the gastrointestinal tract .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization to the gut. The compound’s minimal systemic absorption ensures that it remains concentrated in the target area, reducing the risk of systemic side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the epithelial cells of the gastrointestinal tract. It targets the FimH adhesin on the surface of bacteria, preventing their attachment to epithelial glycoproteins. This targeting is facilitated by the compound’s specific binding interactions and post-translational modifications that direct it to the appropriate cellular compartments .
Propriétés
IUPAC Name |
1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMWDMKUYVSQJ-VECBPBMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1616113-45-1 | |
| Record name | Sibofimloc [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibofimloc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIBOFIMLOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Sibofimloc interact with its target and what are the downstream effects?
A: this compound functions as a FimH blocker. FimH is an adhesive protein located on the tip of type 1 fimbriae of Escherichia coli and other Enterobacteriaceae. In individuals with Crohn's disease, invasive E. coli expressing FimH can bind to epithelial glycoproteins in the gastrointestinal tract. This binding facilitates bacterial adhesion and colonization, leading to the release of pro-inflammatory cytokines that contribute to intestinal inflammation. [, ] By blocking FimH, this compound aims to prevent this binding, thereby reducing bacterial adhesion and the subsequent inflammatory cascade.
Q2: What is known about the pharmacokinetics of this compound in patients with Crohn's disease?
A: Studies have shown that this compound exhibits low systemic absorption. Research involving patients with active Crohn's disease demonstrated that after oral administration of this compound at a dose of 1500 mg twice daily for 13 days, there was a slightly higher plasma exposure and interpatient variability compared to previous observations in healthy subjects. [] This suggests that the presence of Crohn's disease might influence the drug's pharmacokinetic profile. Further research is ongoing to fully elucidate the absorption, distribution, metabolism, and excretion of this compound in this patient population.
Q3: What is the current status of this compound's clinical development for Crohn's disease?
A: Based on the safety and pharmacokinetic data obtained from early-phase studies, this compound's clinical development program is progressing. Researchers have initiated a Phase 2 trial to investigate its efficacy as a postoperative maintenance therapy in patients with Crohn's disease. [] This trial aims to evaluate this compound's ability to prevent disease relapse following surgical resection in this patient population.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



